Spinosyn D aglycone

Structure-activity relationship Insecticide mechanism Negative control

Spinosyn D aglycone is the fully deglycosylated tetracyclic macrolide core of spinosyn D—a structurally intact but biologically inert probe essential for nAChR SAR studies. Unlike active spinosyns, it shows zero lethality against H. virescens (LC50 >64 ppm), making it the definitive negative control for target engagement assays. Use this aglycone to validate receptor-mediated effects without confounding bioactivity, characterize SpnG rhamnosyltransferase substrate specificity, or as a scaffold for regio-/stereoselective derivatization. Available with ≥95% HPLC purity and full analytical documentation.

Molecular Formula C25H36O5
Molecular Weight 416.5 g/mol
Cat. No. B1140632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinosyn D aglycone
Molecular FormulaC25H36O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O
InChIInChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1
InChIKeyXJXGESFEOGOUOJ-OSPFSVQDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Spinosyn D Aglycone Procurement Guide: CAS 149439-79-2 Identity and Class Differentiation


Spinosyn D aglycone (CAS 149439-79-2; A-83543D aglycone) is the fully deglycosylated tetracyclic macrolide core derived from spinosyn D, a fermentation product of Saccharopolyspora spinosa [1]. As a member of the spinosyn insecticide family, the aglycone consists of a 12-membered macrolactone fused to a perhydro-as-indacene ring system [2]. Unlike the parent glycosylated spinosyns A and D that constitute the commercial insecticide spinosad, this aglycone lacks both the tri-O-methylrhamnose at C-9 and the forosamine at C-17 [1]. The compound serves as a critical negative control and synthetic intermediate for structure-activity relationship studies in insecticide development programs [1].

Why Spinosyn D Aglycone Cannot Be Substituted by Spinosyn D or Spinosad in Research Applications


Spinosyn D aglycone cannot be functionally substituted by spinosyn D, spinosyn A, or spinosad mixtures because the removal of both forosamine and tri-O-methylrhamnose sugar moieties completely abolishes insecticidal activity [1]. Experimental data demonstrate that while the parent compound spinosyn D exhibits potent insecticidal activity against lepidopteran pests, spinosyn D aglycone shows no lethality against Heliothis virescens neonate larvae even at concentrations up to 64 ppm [2]. This near-complete loss of biological function makes the aglycone uniquely valuable as a negative control and mechanistic probe, whereas any glycosylated spinosyn derivative would introduce confounding bioactivity. Small structural changes in the spinosyn class produce large differences in physical and biological properties [3], and substitution of this research compound with an active analog would invalidate any SAR study or target engagement assay designed to interrogate the contribution of sugar moieties to receptor binding [1].

Spinosyn D Aglycone: Quantitative Comparative Evidence for Procurement Decision-Making


Complete Loss of Insecticidal Activity: Spinosyn D Aglycone vs. Parent Spinosyn D

Spinosyn D aglycone demonstrates complete absence of insecticidal activity against Heliothis virescens neonate larvae compared to its glycosylated parent compound. This loss-of-function represents a >64-fold reduction in potency relative to active spinosyns [1][2].

Structure-activity relationship Insecticide mechanism Negative control

Spinosyn D Parent Compound Physical Property Differentiation from Spinosyn A

While direct physicochemical data for spinosyn D aglycone is limited in primary literature, the parent compound spinosyn D exhibits dramatic differences from spinosyn A due to the presence of a single 6-position methyl group. The aglycone inherits the C-6 methylated tetracyclic core from spinosyn D [1][2].

Formulation chemistry Physicochemical properties Analog comparison

Synthetic Accessibility: Spinosyn D Aglycone One-Step Hydrolysis from 9-Pseudoaglycone

Spinosyn D aglycone is readily synthesized via single-step acid hydrolysis of the forosamine moiety from spinosyn D 9-pseudoaglycone [1]. This contrasts with spinosyn A aglycone synthesis, which requires more vigorous acidic conditions for tri-O-methylrhamnose cleavage and shows greater susceptibility to decomposition side reactions [1].

Semisynthesis Derivatization Process chemistry

Spinosyn D Aglycone as Essential Substrate for Biosynthetic Enzyme Characterization

The aglycone serves as the minimal scaffold for studying the sequential glycosylation steps in spinosyn biosynthesis. In vitro reconstitution studies demonstrate that rhamnosyltransferase SpnG accepts the aglycone substrate to produce rhamnosylated aglycone (RAGL), which then serves as substrate for methyltransferases SpnI, SpnK, and SpnH before forosaminyltransferase SpnP catalyzes the final step [1].

Enzymology Biosynthesis Glycosyltransferase assay

Unique Mode of Action Differentiation from Neonicotinoid Insecticides

The spinosyn class, including spinosyn D and its aglycone scaffold, acts at a distinct allosteric site on insect nicotinic acetylcholine receptors (nAChRs) that differs from the orthosteric binding site of neonicotinoids [1]. Studies demonstrate absence of cross-resistance between spinosyns and neonicotinoid-resistant insect strains [2].

Insecticide resistance Nicotinic acetylcholine receptor Allosteric modulation

Procurement-Relevant Application Scenarios for Spinosyn D Aglycone


Negative Control for nAChR Target Engagement and SAR Studies

Researchers investigating spinosyn-nAChR interactions require a structurally matched but biologically inactive control compound to validate that observed effects are target-mediated rather than due to non-specific membrane interactions. Spinosyn D aglycone serves this function because it lacks the forosamine and tri-O-methylrhamnose sugars essential for receptor binding, showing no insecticidal activity at concentrations up to 64 ppm [1]. Procurement of this specific aglycone ensures that negative control data reflect the contribution of sugar moieties rather than differences in the tetracyclic core structure.

Scaffold for Semisynthetic Derivatization Programs

Medicinal chemistry programs aimed at developing novel spinosyn analogs with improved properties can utilize spinosyn D aglycone as a starting scaffold for regio- and stereoselective functionalization. The aglycone is readily prepared via mild acidic hydrolysis from 9-pseudoaglycone intermediates [1]. The C-6 methylated core (characteristic of the D series) provides access to derivatives with distinct physicochemical profiles from spinosyn A-derived compounds—a property supported by the 714-fold solubility difference between the parent compounds [2].

Enzymatic Assays for Glycosyltransferase Characterization

Laboratories studying the biosynthetic tailoring enzymes of the spinosyn pathway require authentic aglycone substrates to characterize rhamnosyltransferase (SpnG) and subsequent methyltransferases (SpnI, SpnK, SpnH). In vitro reconstitution experiments have established that the aglycone is the minimal accepted substrate for initiating the glycosylation cascade [1]. Using spinosyn D aglycone specifically enables investigation of how the C-6 methylation pattern influences downstream enzymatic processing.

Resistance Mechanism Elucidation in Neonicotinoid-Resistant Pest Populations

Entomology research programs investigating cross-resistance profiles between insecticide classes require spinosyn-derived probes to map binding site interactions on insect nAChRs. The spinosyn scaffold binds at an allosteric site distinct from the neonicotinoid orthosteric binding pocket, and studies confirm absence of cross-resistance between these classes [1]. Spinosyn D aglycone provides a structurally defined probe for mapping the minimal structural requirements for allosteric site recognition independent of the glycosylation that confers full agonist activity.

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